molecular formula C15H16ClN3O2 B4357967 {1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE

{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE

Cat. No.: B4357967
M. Wt: 305.76 g/mol
InChI Key: CLKVODJFBYCNQE-UHFFFAOYSA-N
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Description

{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring. The chlorophenoxy group can be introduced via nucleophilic substitution reactions, while the pyrrolidinylcarbonyl group can be added through acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: {1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenoxy group or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles or phenoxy derivatives.

Scientific Research Applications

{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of {1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate
  • 1-[(4-chlorophenoxy)methyl]-N-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide

Comparison: {1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[(4-chlorophenoxy)methyl]pyrazol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c16-12-3-5-13(6-4-12)21-11-19-14(7-8-17-19)15(20)18-9-1-2-10-18/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKVODJFBYCNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=NN2COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE
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{1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE

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